N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea
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Overview
Description
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is a chemical compound that belongs to the class of urea derivatives It features a morpholine ring, a long undecyl chain, and an octadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with morpholine to form 11-(morpholin-4-yl)-11-oxoundecanoic acid. This intermediate is then reacted with octadecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the undecyl chain can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the undecyl chain.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea involves its interaction with biological membranes and proteins. The morpholine ring can interact with hydrophilic regions, while the long alkyl chains can embed into hydrophobic regions, altering membrane fluidity and protein function. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-dodecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-hexadecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-tetradecylurea
Uniqueness
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is unique due to its specific combination of a morpholine ring, a long undecyl chain, and an octadecyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring amphiphilic compounds.
Properties
CAS No. |
380601-01-4 |
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Molecular Formula |
C34H67N3O3 |
Molecular Weight |
565.9 g/mol |
IUPAC Name |
1-(11-morpholin-4-yl-11-oxoundecyl)-3-octadecylurea |
InChI |
InChI=1S/C34H67N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27-35-34(39)36-28-25-22-19-16-14-17-20-23-26-33(38)37-29-31-40-32-30-37/h2-32H2,1H3,(H2,35,36,39) |
InChI Key |
XQJUPVZUYCMJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
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